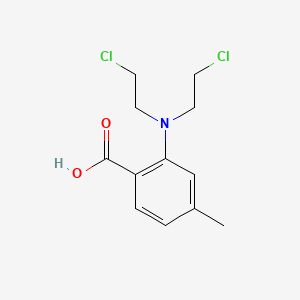
p-Toluic acid, 2-bis(2-chloroethyl)amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-Toluic acid, 2-bis(2-chloroethyl)amino-: is a chemical compound with the molecular formula C12H15Cl2NO2 It is a derivative of p-toluic acid, where the amino group is substituted with two 2-chloroethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of p-Toluic acid, 2-bis(2-chloroethyl)amino- typically involves the reaction of p-toluic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the proper substitution of the amino group. The process may involve the use of solvents such as acetone or dichloromethane and may require the presence of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: p-Toluic acid, 2-bis(2-chloroethyl)amino- can undergo oxidation reactions, where the methyl group on the toluic acid moiety is oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The chloroethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the chloroethyl groups.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: p-Toluic acid, 2-bis(2-chloroethyl)amino- is used as an intermediate in the synthesis of more complex organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules. It may serve as a model compound for studying the effects of chloroethyl groups on biological activity.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of anticancer agents. The chloroethyl groups are known to form cross-links with DNA, which can inhibit the proliferation of cancer cells.
Industry: In industrial applications, p-Toluic acid, 2-bis(2-chloroethyl)amino- is used in the production of specialty chemicals and materials. It may also be used in the formulation of certain pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of p-Toluic acid, 2-bis(2-chloroethyl)amino- involves the formation of cross-links with DNA. The chloroethyl groups can alkylate the DNA, leading to the formation of covalent bonds between DNA strands. This cross-linking can disrupt the replication and transcription processes, ultimately inhibiting cell proliferation. The compound targets rapidly dividing cells, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Chlorambucil: A nitrogen mustard alkylating agent used in chemotherapy. It also contains bis(2-chloroethyl)amino groups and forms DNA cross-links.
Melphalan: Another nitrogen mustard derivative used in cancer treatment. It has similar alkylating properties and mechanisms of action.
Uniqueness: p-Toluic acid, 2-bis(2-chloroethyl)amino- is unique due to its specific structure, which combines the properties of p-toluic acid with the alkylating potential of bis(2-chloroethyl)amino groups. This combination allows for targeted interactions with biological molecules, making it a valuable compound for research and therapeutic applications.
Properties
CAS No. |
6009-97-8 |
|---|---|
Molecular Formula |
C12H15Cl2NO2 |
Molecular Weight |
276.16 g/mol |
IUPAC Name |
2-[bis(2-chloroethyl)amino]-4-methylbenzoic acid |
InChI |
InChI=1S/C12H15Cl2NO2/c1-9-2-3-10(12(16)17)11(8-9)15(6-4-13)7-5-14/h2-3,8H,4-7H2,1H3,(H,16,17) |
InChI Key |
QNBUCFHYTAXDFW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















